molecular formula C17H22N2O4 B138198 Boc-5-methyl-DL-tryptophan CAS No. 142847-21-0

Boc-5-methyl-DL-tryptophan

Cat. No.: B138198
CAS No.: 142847-21-0
M. Wt: 318.4 g/mol
InChI Key: LXTPSKBAIKOFNX-UHFFFAOYSA-N
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Description

Boc-5-methyl-DL-tryptophan is a derivative of tryptophan, an essential amino acid. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the indole ring. This modification enhances the compound’s stability and solubility, making it useful in various research applications. The molecular formula of this compound is C17H22N2O4, and it has a molecular weight of 318.38 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-5-methyl-DL-tryptophan typically involves the protection of the amino group of 5-methyl-DL-tryptophan with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: Boc-5-methyl-DL-tryptophan undergoes various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2 and 3 positions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

Boc-5-methyl-DL-tryptophan is widely used in scientific research due to its stability and versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of Boc-5-methyl-DL-tryptophan involves its interaction with various molecular targets and pathways. The compound can act as a substrate or inhibitor for enzymes involved in tryptophan metabolism. It can also modulate signaling pathways related to cell growth and differentiation. The presence of the Boc group enhances its stability, allowing it to exert its effects more efficiently .

Comparison with Similar Compounds

Uniqueness: Boc-5-methyl-DL-tryptophan is unique due to the presence of the Boc protecting group, which enhances its stability and solubility. This makes it more suitable for use in various research applications compared to its unprotected counterparts.

Properties

IUPAC Name

3-(5-methyl-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-10-5-6-13-12(7-10)11(9-18-13)8-14(15(20)21)19-16(22)23-17(2,3)4/h5-7,9,14,18H,8H2,1-4H3,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTPSKBAIKOFNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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